molecular formula C21H26N2O2 B4986534 N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE CAS No. 6063-83-8

N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B4986534
CAS No.: 6063-83-8
M. Wt: 338.4 g/mol
InChI Key: FNVPHPQIQWYIIJ-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE typically involves the reaction of adamantane derivatives with pyrrolidine and phenyl-containing reagents. One common method involves the use of adamantanecarboxylic acid as a starting material, which undergoes a series of reactions including amidation and cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency . The use of catalysts and specific solvents can also play a crucial role in the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the pyrrolidine and phenyl groups contribute to its binding affinity and specificity. Molecular docking studies have shown that the compound can inhibit viral replication by targeting viral proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(ADAMANTAN-1-YL)-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE is unique due to its combination of an adamantane moiety with a pyrrolidine ring and a phenyl group. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, enhancing its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1-adamantyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-19-9-17(13-23(19)18-4-2-1-3-5-18)20(25)22-21-10-14-6-15(11-21)8-16(7-14)12-21/h1-5,14-17H,6-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVPHPQIQWYIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387206
Record name ST014790
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6063-83-8
Record name ST014790
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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